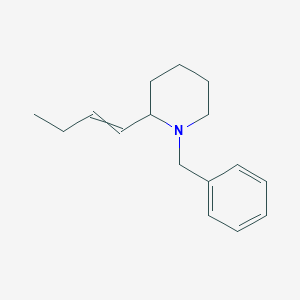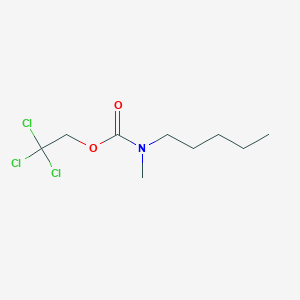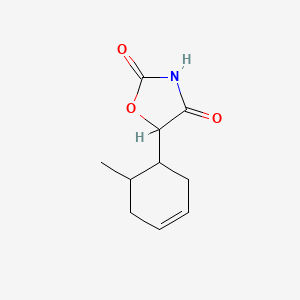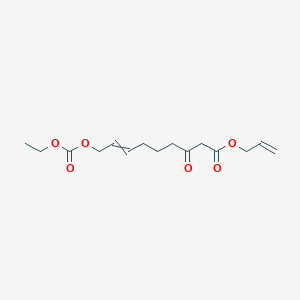![molecular formula C17H22N4O2 B14389708 N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea CAS No. 87653-40-5](/img/structure/B14389708.png)
N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a pentyl chain linked to a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Pentyl Chain Introduction: The pentyl chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the pyridazinone derivative.
Urea Formation: The final step involves the reaction of the substituted pyridazinone with methyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
類似化合物との比較
Similar Compounds
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: Similar structure with a shorter alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: Similar structure with a longer alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea: Similar structure with an even shorter alkyl chain.
Uniqueness
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is unique due to its specific alkyl chain length, which can influence its chemical reactivity and interaction with biological targets. The presence of the phenyl group and the pyridazinone core also contributes to its distinct properties compared to other similar compounds.
特性
CAS番号 |
87653-40-5 |
|---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
1-methyl-3-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-18-17(23)19-12-6-3-7-13-21-16(22)11-10-15(20-21)14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H2,18,19,23) |
InChIキー |
SNHUUEGHSAQBGS-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)


![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

